molecular formula C21H25ClN2O4S B11336300 1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide

Cat. No.: B11336300
M. Wt: 437.0 g/mol
InChI Key: YDPKLLKFBDWKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a methanesulfonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is typically synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound.

    Addition of the Methanesulfonyl Group: The methanesulfonyl group is added via a sulfonylation reaction, typically using methanesulfonyl chloride as the sulfonylating agent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to improve efficiency.

Chemical Reactions Analysis

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the carboxamide group.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its specific functional groups.

    Industry: The compound can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds, such as:

    1-[(2-BROMOPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a bromine atom instead of chlorine.

    1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(2-HYDROXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

The uniqueness of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C21H25ClN2O4S

Molecular Weight

437.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O4S/c1-28-20-9-5-3-6-17(20)14-23-21(25)16-10-12-24(13-11-16)29(26,27)15-18-7-2-4-8-19(18)22/h2-9,16H,10-15H2,1H3,(H,23,25)

InChI Key

YDPKLLKFBDWKPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.